molecular formula C24H26N6O2S2 B11234333 2-methyl-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzo[d]thiazole-6-sulfonamide

2-methyl-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzo[d]thiazole-6-sulfonamide

Cat. No.: B11234333
M. Wt: 494.6 g/mol
InChI Key: DGZJRDHNWDNCJA-UHFFFAOYSA-N
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Description

2-METHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-1,3-BENZOTHIAZOLE-6-SULFONAMIDE is a complex organic compound that features a benzothiazole core, a sulfonamide group, and a piperidine-substituted pyrimidine moiety

Properties

Molecular Formula

C24H26N6O2S2

Molecular Weight

494.6 g/mol

IUPAC Name

2-methyl-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]-1,3-benzothiazole-6-sulfonamide

InChI

InChI=1S/C24H26N6O2S2/c1-16-14-23(30-12-4-3-5-13-30)28-24(25-16)27-18-6-8-19(9-7-18)29-34(31,32)20-10-11-21-22(15-20)33-17(2)26-21/h6-11,14-15,29H,3-5,12-13H2,1-2H3,(H,25,27,28)

InChI Key

DGZJRDHNWDNCJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)N=C(S4)C)N5CCCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-1,3-BENZOTHIAZOLE-6-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the sulfonamide group. The piperidine-substituted pyrimidine moiety is then attached through a series of coupling reactions. Common reagents used in these reactions include palladium catalysts, boronic acids, and various solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-1,3-BENZOTHIAZOLE-6-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-METHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-1,3-BENZOTHIAZOLE-6-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-METHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-1,3-BENZOTHIAZOLE-6-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • Cyclohexanecarboxamide derivatives

Uniqueness

2-METHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-1,3-BENZOTHIAZOLE-6-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole core and piperidine-substituted pyrimidine moiety make it a versatile compound for various applications .

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